Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a benzothiophene derivative featuring a sulfamoyl group attached to a substituted phenyl ring and a methyl ester moiety. Its molecular formula is C₁₈H₁₄ClFNO₄S₂, with a calculated molecular weight of ~426.92 g/mol. The compound’s structure includes a 2-chloro-4-methylphenyl substituent, which introduces steric and electronic effects, and a 4-fluoro group on the benzothiophene core, enhancing metabolic stability.
Synthesis of such derivatives typically involves sulfonylation of pre-functionalized precursors to avoid regioselectivity challenges. highlights that introducing substituents early in the synthesis (e.g., using substituted anthranilic acids) ensures higher yields and purity compared to post-synthesis modifications .
Properties
IUPAC Name |
methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO4S2/c1-9-6-7-12(10(18)8-9)20-26(22,23)16-14-11(19)4-3-5-13(14)25-15(16)17(21)24-2/h3-8,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYVPUQSWDACFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (CAS No. 941919-15-9) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C17H13ClFNO4S2
- Molecular Weight : 413.87 g/mol
- Purity : ≥98% as reported by suppliers .
The compound's biological activity is primarily attributed to its ability to interact with specific biological targets, which can include enzymes and receptors involved in various cellular processes. The sulfamoyl group is known for its role in inhibiting certain enzyme activities, which may contribute to the compound's overall pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. The presence of the sulfamoyl group in this compound suggests potential effectiveness against bacterial strains. For instance, studies have shown that similar compounds demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Chromobacterium violaceum .
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Compounds with similar structures have shown significant radical scavenging abilities, indicating that this compound may possess comparable antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of any new compound. In vitro studies using cell lines such as B16F10 have been conducted to evaluate the cytotoxic effects of this compound. Preliminary results indicate that it does not exhibit significant cytotoxicity at concentrations below 20 µM, suggesting a favorable safety margin for further development .
Efficacy in Disease Models
The efficacy of this compound has been explored in models related to hyperpigmentation and other dermatological conditions. Analogous compounds have shown promise as tyrosinase inhibitors, which are essential for melanin production. Such inhibition could be beneficial in treating conditions like melasma and other pigmentation disorders .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus. |
| Study 2 | Showed antioxidant activity comparable to vitamin C in DPPH assays. |
| Study 3 | Reported non-cytotoxic effects at concentrations ≤20 µM in B16F10 cells. |
| Study 4 | Identified as a potent inhibitor of tyrosinase activity, suggesting potential use in treating hyperpigmentation disorders. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a family of benzothiophene sulfonamides with variations in substituents on the phenyl ring and ester groups. Below is a detailed comparison based on molecular structure, substituent effects, and available
Table 1: Structural and Molecular Comparison
Key Findings:
Substituent Effects: Chloro vs. Methoxy: The target compound’s 2-chloro group (electron-withdrawing) likely increases electrophilicity compared to the methoxy group (electron-donating) in G226-0184, which may alter binding affinity in biological systems . Fluorine Position: The 4-fluoro substituent in the target compound and G226-0260 enhances metabolic stability and membrane permeability compared to Parchem’s non-fluorinated analog .
Ester Group Impact :
- Methyl esters (target compound, G226-0184) generally exhibit faster hydrolysis rates than ethyl esters (G226-0260, Parchem), affecting bioavailability .
Synthetic Considerations :
- emphasizes that early introduction of substituents (e.g., pre-functionalized anthranilic acids) avoids isomer formation, a critical factor for scalable synthesis of the target compound and its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
